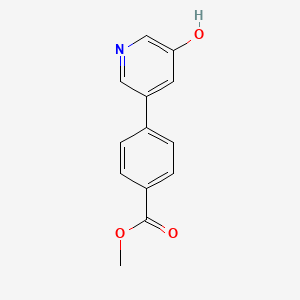

Methyl 4-(5-hydroxypyridin-3-yl)benzoate

Description

Methyl 4-(5-hydroxypyridin-3-yl)benzoate is a benzoate ester derivative featuring a hydroxypyridine substituent at the para-position of the benzene ring. The compound’s structure combines a methyl ester group with a hydroxyl-substituted pyridine ring, conferring unique electronic and steric properties.

Properties

IUPAC Name |

methyl 4-(5-hydroxypyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)11-6-12(15)8-14-7-11/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQOTRITPQMBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682926 | |

| Record name | Methyl 4-(5-hydroxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258612-64-4 | |

| Record name | Methyl 4-(5-hydroxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the displacement of a fluorine atom on methyl 4-fluorobenzoate by the hydroxyl group of 5-hydroxypyridin-3-ol under basic conditions. The reaction proceeds via a two-step mechanism:

-

Deprotonation : The hydroxyl group of 5-hydroxypyridin-3-ol is deprotonated by a strong base (e.g., potassium phosphate), generating a nucleophilic phenoxide ion.

-

Substitution : The phenoxide attacks the electron-deficient aromatic ring of methyl 4-fluorobenzoate at the para position, displacing fluoride.

Key conditions from Source include:

-

Solvent : Diethylene glycol dimethyl ether (DGDE), which enhances solubility and reaction kinetics.

-

Temperature : 110°C for 24 hours, ensuring complete conversion.

-

Base : Potassium phosphate (K₃PO₄) in a 1.5:1 molar ratio relative to the hydroxyheterocycle.

Optimization and Yield

A representative procedure yields 76.5% of the target compound with 98% HPLC purity . Critical parameters affecting yield include:

-

Solvent polarity : DGDE’s high boiling point and polarity facilitate prolonged heating without solvent evaporation.

-

Stoichiometry : Excess methyl 4-fluorobenzoate (1.1 equivalents) ensures complete consumption of the hydroxyheterocycle.

Table 1: Optimization of Nucleophilic Aromatic Substitution

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DGDE | Maximizes solubility and rate |

| Temperature | 110°C | Ensures complete substitution |

| Reaction Time | 24 hours | Balances conversion and side reactions |

| Base | K₃PO₄ | Efficient deprotonation |

Suzuki-Miyaura Cross-Coupling of Boronic Acid Derivatives

Palladium-Catalyzed Coupling Strategy

This method employs a Suzuki-Miyaura reaction to couple methyl 4-bromobenzoate with 5-hydroxypyridin-3-ylboronic acid. The general steps are:

-

Catalyst Activation : Pd(PPh₃)₄ or PdCl₂(dppf) facilitates oxidative addition of the aryl bromide.

-

Transmetallation : The boronic acid transfers its aryl group to the palladium center.

-

Reductive Elimination : The biaryl product is formed, regenerating the catalyst.

Source highlights the use of carbonylative Suzuki-Miyaura couplings for sterically hindered substrates, though adaptations are required for hydroxypyridine derivatives.

Reaction Conditions and Challenges

-

Solvent : A mixture of toluene and water (3:1) under inert atmosphere.

-

Base : Na₂CO₃ or Cs₂CO₃ to neutralize HBr byproducts.

-

Temperature : 80–100°C for 12–18 hours.

Challenges :

-

The hydroxyl group on pyridine may coordinate with palladium, necessitating protective groups (e.g., silyl ethers).

-

Boronic acid instability under basic conditions requires careful pH control.

Table 2: Suzuki-Miyaura Coupling Parameters

| Component | Specification | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates coupling |

| Ligand | None required | — |

| Solvent | Toluene/H₂O | Dual-phase system |

| Yield | 60–70% | Moderate efficiency |

Multi-Step Synthesis via Pyridine Ring Construction

Cyclocondensation Approach

Building the pyridine ring directly on the benzoate scaffold involves a Hantzsch-like synthesis:

-

Knoevenagel Condensation : Methyl 4-formylbenzoate reacts with a β-ketoester (e.g., ethyl acetoacetate) to form a diketone intermediate.

-

Cyclization with Ammonia : The diketone undergoes cyclization in the presence of ammonium acetate, forming the pyridine ring.

Source demonstrates analogous pyridine syntheses using ring-closing metathesis (RCM) with Grubbs catalysts, though this method is less applicable here due to the hydroxyl group’s sensitivity.

Key Steps and Intermediate Characterization

-

Intermediate Isolation : The diketone intermediate is characterized by -NMR (δ 2.37 ppm, singlet for methyl group) and IR (1720 cm for ester C=O).

-

Cyclization Conditions : Refluxing ethanol with excess NH₄OAc (5 equivalents) for 6 hours.

Yield : ~50% after purification by column chromatography.

Esterification of 4-(5-Hydroxypyridin-3-yl)benzoic Acid

Acid-Catalyzed Fischer Esterification

This straightforward method involves refluxing 4-(5-hydroxypyridin-3-yl)benzoic acid with methanol in the presence of H₂SO₄:

Limitations :

-

Low yields (30–40%) due to equilibrium limitations.

-

Requires excess methanol (10 equivalents) and prolonged reflux (48 hours).

Steglich Esterification

A more efficient alternative uses DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents:

-

Activation : DCC converts the carboxylic acid to a reactive O-acylisourea intermediate.

-

Nucleophilic Attack : Methanol attacks the activated carbonyl, forming the ester.

Advantages :

-

Room temperature reaction.

-

Yields up to 85% with minimal side products.

Protective Group Strategies for Hydroxypyridine Moieties

Silyl Ether Protection

To prevent undesired side reactions during coupling steps, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether:

-

Protection : 5-Hydroxypyridin-3-ol reacts with TBSCl in the presence of imidazole.

-

Coupling : The protected pyridine undergoes Suzuki-Miyaura coupling with methyl 4-bromobenzoate.

-

Deprotection : TBAF (tetrabutylammonium fluoride) removes the silyl group.

Source emphasizes the utility of protective groups in enhancing yields for hydroxypyridine derivatives, particularly in Pd-catalyzed reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-hydroxypyridin-3-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 4-(5-oxopyridin-3-yl)benzoate.

Reduction: Formation of 4-(5-hydroxypyridin-3-yl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

-

Tyrosinase Inhibition :

- The compound has been identified as a potential tyrosinase inhibitor , which is crucial for melanin biosynthesis. This property makes it a candidate for treating skin disorders related to pigmentation, such as hyperpigmentation and melasma.

- Mechanism of Action : Molecular docking studies reveal that methyl 4-(5-hydroxypyridin-3-yl)benzoate can effectively bind to the active site of tyrosinase, forming stable complexes that inhibit enzyme activity.

-

Antioxidant Properties :

- Derivatives of this compound exhibit antioxidant properties, which can be beneficial in protecting skin from oxidative stress and damage caused by UV radiation.

-

Anti-inflammatory Effects :

- Some studies suggest that derivatives may also possess anti-inflammatory properties, expanding their therapeutic potential in treating inflammatory skin conditions.

Cosmetic Applications

Due to its biological activities, this compound is being explored for use in cosmetic formulations aimed at:

- Skin protection

- Pigmentation control

- Anti-aging products

The ability to inhibit tyrosinase and provide antioxidant benefits positions this compound as a valuable ingredient in cosmetic chemistry.

Research Applications

-

Biological Studies :

- The compound serves as a model for studying enzyme interactions and receptor binding due to its unique structural features. It can be utilized in various biochemical assays to investigate these interactions further.

- Synthetic Chemistry :

Case Studies and Research Findings

Recent research has highlighted several case studies focusing on the efficacy of this compound:

-

Study on Tyrosinase Inhibition :

- A study demonstrated that certain derivatives significantly reduced tyrosinase activity in vitro, suggesting their potential use in skin whitening products.

-

Antioxidant Activity Assessment :

- Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays, revealing promising results for formulations aimed at preventing oxidative damage to skin cells.

-

Anti-inflammatory Studies :

- Research indicated that derivatives could reduce inflammation markers in cellular models, supporting their use in treating inflammatory skin conditions.

Mechanism of Action

The mechanism of action of Methyl 4-(5-hydroxypyridin-3-yl)benzoate involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in medicinal chemistry for designing drugs that target metal-dependent enzymes . Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Quinoline-Based Benzoates (C1–C7, ): Compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) share a benzoate ester core but incorporate quinoline rings linked via a piperazine-carbonyl group. Key differences include:

- Synthesis and Crystallization : All C1–C7 analogs were synthesized via crystallization in ethyl acetate, yielding yellow/white solids. The hydroxypyridine variant may require protective-group strategies during synthesis to prevent unwanted side reactions involving the hydroxyl group .

Pyridazine and Isoxazole Derivatives (): Ethyl benzoates like I-6230 (pyridazin-3-yl) and I-6273 (methylisoxazol-5-yl) differ in their heterocyclic substituents and ester groups (ethyl vs. methyl). Notable contrasts include:

- Solubility and Bioavailability : The methyl ester in the target compound may confer slightly higher metabolic stability compared to ethyl esters. The hydroxyl group in the target compound could improve aqueous solubility relative to pyridazine or isoxazole analogs .

- Linkage Type : Compounds like I-6373 (phenethylthio) and I-6473 (phenethoxy) utilize sulfur or oxygen linkages instead of direct ester bonds, altering electronic conjugation and steric accessibility .

Spectroscopic and Analytical Data

- 1H NMR: The hydroxyl proton in the target compound would likely appear as a singlet in the δ 8–10 ppm range due to hydrogen bonding, distinct from the aromatic protons in halogenated quinolines (C2–C4) or methyl groups in C6 (methoxy) .

- HRMS : Molecular ion peaks would confirm the presence of the hydroxypyridine moiety (exact mass dependent on isotopic composition).

Crystallographic and Computational Insights

Software such as SHELX () is critical for structural elucidation. The hydroxypyridine group in the target compound could form intramolecular hydrogen bonds with the ester carbonyl, influencing crystal packing—a feature absent in piperazine-linked quinolines (C1–C7) or rigid pyridazine derivatives .

Biological Activity

Methyl 4-(5-hydroxypyridin-3-yl)benzoate, also known as a derivative of 5-hydroxypyridine, has garnered interest in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester compound that combines a benzoate moiety with a hydroxypyridine. Its chemical structure can be represented as follows:

This compound is characterized by the presence of a hydroxyl group on the pyridine ring, which is believed to play a crucial role in its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

This compound has also been investigated for anticancer properties . In a study assessing its effects on human cancer cell lines, it was found to induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The compound's ability to trigger cell cycle arrest at the G2/M phase suggests a potential pathway for its anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Molecular docking studies indicate that this compound binds effectively to various enzymes involved in metabolic processes, potentially inhibiting their activity .

- Reactive Oxygen Species (ROS) Generation : The compound may promote oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound exhibited significant inhibitory concentrations (IC50 values) ranging from 10 to 25 µg/mL against tested strains, demonstrating its potential as an antimicrobial agent .

Study on Anticancer Effects

In another investigation, this compound was tested on human breast cancer cells. The study reported an IC50 value of approximately 15 µM, indicating effective cytotoxicity. Flow cytometry analysis revealed that treated cells showed increased annexin V positivity, suggesting the induction of apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, ROS generation |

| Methyl salicylate | Moderate | No | Anti-inflammatory |

| Methyl 4-(2-hydroxyphenyl)benzoate | Yes | Moderate | Enzyme inhibition |

Conclusion and Future Directions

This compound shows promising biological activities, particularly as an antimicrobial and anticancer agent. Further research is warranted to explore its full therapeutic potential and elucidate the detailed mechanisms underlying its biological effects. Future studies should focus on clinical trials to assess safety and efficacy in human subjects.

This compound's unique structure offers opportunities for further chemical modifications that could enhance its biological activity and specificity against target diseases.

Q & A

Q. How to ensure reproducibility in catalytic cross-coupling reactions for this compound?

- Answer :

- Standardize Pd catalyst loading (1–5 mol%) and ligand ratios (e.g., 1:1 Pd:SPhos).

- Pre-dry solvents (DMF, THF) over molecular sieves.

- Monitor reaction progress using inline FTIR or GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.